molecular formula C7H9NO3S B072560 4-Methoxybenzenesulfonamide CAS No. 1129-26-6

4-Methoxybenzenesulfonamide

Cat. No. B072560
CAS RN: 1129-26-6
M. Wt: 187.22 g/mol
InChI Key: MSFQEZBRFPAFEX-UHFFFAOYSA-N
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Patent
US04874894

Procedure details

With stirring 96.47 g (0.467 m) of the 4-methoxybenzenesulfonyl chloride obtained in part A above was slowly added to a slurry of 175.0 ml of concentrated ammonium hydroxide and 175.0 g of ice keeping the temperature under -5° C. during the addition. Slowly the resulting mixture was heated to approximately 70° C. over approximately two and one half hours. The resulting slurry was cooled and maintained at approximately 10° C. for about forty minutes. The solid was collected by filtration, washed three times with 50.0 ml of ice water and dried on the filter to obtain 97.37 g of water-wet 4-methoxybenzenesulfonamide. This product was suspended in 664.0 ml of water and 22.0 ml of 50 percent aqueous sodium hydroxide and 3.75 g of decolorizing carbon was added. After approximately forty-five minutes, the carbon was collected by filtration and washed twice with 50.0 ml of water. The filtrate and 50.0 ml or rinse water was adjusted to approximately pH 3 with the addition of approximately 33.0 ml of concentrated hydrochloric acid. The resulting slurry was cooled to approximately 5° C., stirred approximately two hours and the solid was collected by filtration, washed three times each with 50.0 ml of ice water and dried in vacuo to obtain 70.93 g of 4-methoxybenzenesulfonamide, a shiny white solid which melted at 111.5°-112.50° C. The nuclear magnetic resonance spectrum was concordant with the assisgned structure.
Quantity
96.47 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
175 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
664 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[OH-].[NH4+:14].[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH2:14])(=[O:11])=[O:10])=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
96.47 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
175 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
ice
Quantity
175 g
Type
reactant
Smiles
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
664 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred approximately two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in part
ADDITION
Type
ADDITION
Details
during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintained at approximately 10° C. for about forty minutes
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed three times with 50.0 ml of ice water
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to obtain 97.37 g of water-wet 4-methoxybenzenesulfonamide
WAIT
Type
WAIT
Details
After approximately forty-five minutes
FILTRATION
Type
FILTRATION
Details
the carbon was collected by filtration
WASH
Type
WASH
Details
washed twice with 50.0 ml of water
WASH
Type
WASH
Details
The filtrate and 50.0 ml or rinse water
ADDITION
Type
ADDITION
Details
was adjusted to approximately pH 3 with the addition of approximately 33.0 ml of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to approximately 5° C.
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed three times each with 50.0 ml of ice water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 70.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.